molecular formula C19H20N2O5S B2774012 ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 420090-13-7

ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2774012
CAS RN: 420090-13-7
M. Wt: 388.44
InChI Key: WGYXOUSGGAWPJE-UHFFFAOYSA-N
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Description

“Ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic compound. It belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring made up of one sulfur as a heteroatom . The nature of the sulfur reagent makes an essential impact on reaction selectivity .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Thiophene derivatives exhibit a wide range of pharmacological properties. Specifically, “ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” has been investigated for its:

Organic Semiconductors and Electronics

Thiophenes play a vital role in organic electronics. Here’s how “ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” contributes:

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors . Their ability to protect metals from degradation is valuable in various industries.

Material Science

Mechanism of Action

Target of Action

Thiophene derivatives, in general, have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the biological target and the structure of the thiophene derivative.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific biological targets of the compound.

Pharmacokinetics

For example, the presence of an ethyl ester group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution

Result of Action

Given the pharmacological properties associated with thiophene derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level. These effects would depend on the specific biological targets of the compound and the nature of its interactions with these targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-26-19(23)16-14-9-4-3-5-10-15(14)27-18(16)20-17(22)12-7-6-8-13(11-12)21(24)25/h6-8,11H,2-5,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYXOUSGGAWPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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